Lipophilicity (LogP) Comparison: 2-Amino-4-benzyloxy-3-propyl vs. 2-Amino-4-hydroxy-3-propyl Acetophenone
Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- exhibits an ACD/LogP of 4.86, which is 2.15 log units higher than the 4-hydroxy analog 1-(2-amino-4-hydroxy-3-propylphenyl)ethanone (CAS 87472-78-4, LogP 2.71) [1]. This difference corresponds to approximately a 140-fold increase in octanol-water partition coefficient, indicating substantially greater lipophilicity driven by the benzyl ether moiety.
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 4.86 |
| Comparator Or Baseline | 1-(2-Amino-4-hydroxy-3-propylphenyl)ethanone (CAS 87472-78-4), LogP = 2.71 |
| Quantified Difference | Δ LogP = +2.15; ~140-fold increase in predicted partition coefficient |
| Conditions | Predicted by ACD/Labs Percepta Platform PhysChem Module v14.00 (ChemSpider); comparator LogP from yybyy.com chemical database [1]. |
Why This Matters
The 2.15 logP difference directly impacts membrane permeability, protein binding, and chromatographic retention time, making the benzyloxy derivative a superior choice for synthetic routes requiring non-aqueous solubility or for generating high-logP screening candidates in LTD4 antagonist programs.
- [1] yybyy.com. 1-(2-Amino-4-hydroxy-3-propylphenyl)ethanone (CAS 87472-78-4). LogP: 2.7107. View Source
